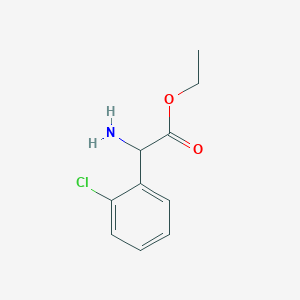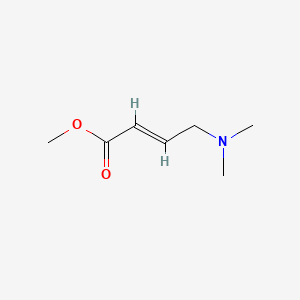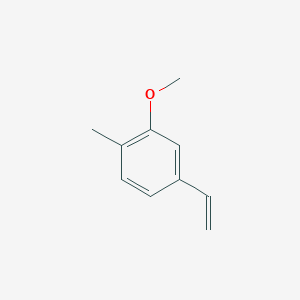
4-Ethenyl-2-methoxy-1-methylbenzene
Vue d'ensemble
Description
4-Ethenyl-2-methoxy-1-methylbenzene, also known as 4-vinylanisole, is an aromatic compound with the molecular formula C10H12O. This compound features a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a vinyl group (-CH=CH2). It is a derivative of anisole and is known for its distinct aromatic properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of anisole.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of anisole with appropriate alkyl halides in the presence of a Lewis acid catalyst such as AlCl3.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts under hydrogen gas.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Ethenyl-2-methoxy-1-methylbenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2-methoxy-1-methylbenzene involves its interaction with various molecular targets and pathways. The methoxy and vinyl groups influence its reactivity and interactions with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophiles .
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): Anisole is a simpler derivative with only a methoxy group attached to the benzene ring.
4-Methylanisole (4-Methoxy-1-methylbenzene): This compound has a similar structure but lacks the vinyl group.
4-Vinylphenol: Similar to 4-Ethenyl-2-methoxy-1-methylbenzene but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both methoxy and vinyl groups, which confer distinct reactivity and properties compared to its analogs .
Propriétés
IUPAC Name |
4-ethenyl-2-methoxy-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-8(2)10(7-9)11-3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZYWJIHUJMCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


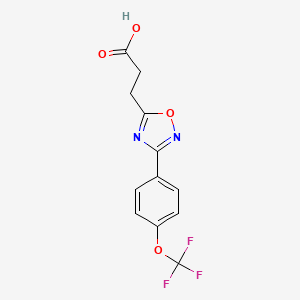
![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)
![5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3142227.png)


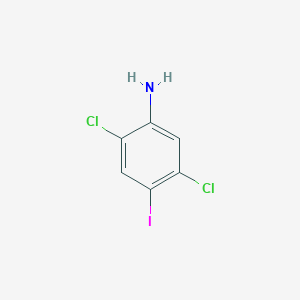
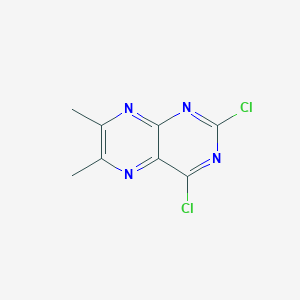
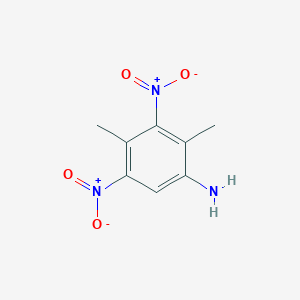
![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)
